Centrinone-B is derived from the structural optimization of earlier PLK4 inhibitors, specifically centrinone. It is classified as a small molecule inhibitor that targets serine/threonine kinases, which are pivotal in regulating various cellular functions including the cell cycle and mitosis . The compound is commercially available and typically stored at -20°C to maintain its stability and efficacy .
The synthesis of centrinone-B involves several key steps that optimize its interaction with the PLK4 binding site. The compound was developed by modifying the structure of a pan-Aurora kinase inhibitor, VX-680. Notably, the introduction of a methoxy group at the C5 position enhances binding affinity to PLK4 by interacting with specific amino acids within the kinase's hinge region .
The synthetic pathway includes:
Centrinone-B has a molecular formula of C27H27F2N7O5S2 and a molecular weight of 631.67 g/mol . Its structural features include:
The InChI key for centrinone-B is UPZNTUYHCRQOIQ-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
Centrinone-B undergoes specific biochemical reactions primarily related to its inhibition mechanism on PLK4. Upon binding to PLK4, it stabilizes an inactive conformation of the kinase, preventing its phosphorylation activity essential for centrosome duplication. This inhibition leads to:
Centrinone-B exerts its effects through competitive inhibition of PLK4 activity. The mechanism involves:
Experimental data indicate that treatment with centrinone-B can lead to apoptosis in cancer cells through pathways involving caspase activation .
Centrinone-B is characterized by:
Key chemical properties include:
Centrinone-B is primarily used in scientific research settings with applications including:
CAS No.: 3306-52-3
CAS No.: 1955-68-6
CAS No.: 75679-31-1
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 12712-72-0